2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Overview
Description
2-[(1-BICYCLO[221]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]heptane derivative, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step involves the formation of the acetamide linkage with the 4-methylphenyl group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The bicyclic structure may also contribute to the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1-bicyclo[2.2.1]hept-2-yl-ethylamine: Shares the bicyclic structure but lacks the tetrazole ring and acetamide group.
1-bicyclo[2.2.1]hept-2-yl-ethanone: Similar bicyclic structure with a ketone functional group instead of the tetrazole and acetamide groups.
5-(triethoxysilyl)-2-norbornene: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of both the tetrazole ring and the bicyclic structure, which confer specific chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-2-6-14(7-3-11)18-16(23)10-24-17-19-20-21-22(17)15-9-12-4-5-13(15)8-12/h2-3,6-7,12-13,15H,4-5,8-10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGDXFBDSQQON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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